1-Boc-5-cyano-1H-indole-2-boronic acid
Overview
Description
1-Boc-5-cyano-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound’s structure includes a boronic acid group, a cyano group, and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura coupling reactions , which involve the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Biochemical Pathways
Boronic acids are known to play a role in various biochemical pathways due to their ability to form boronate esters with 1,2- and 1,3-diols, which are common structural motifs in biomolecules .
Result of Action
The compound’s participation in suzuki-miyaura coupling reactions suggests that it could be used to synthesize a variety of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-cyano-1H-indole-2-boronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Boronic Acid Formation: The boronic acid group is introduced through a borylation reaction, often using a palladium-catalyzed cross-coupling reaction with a boronic ester or boronic acid reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-5-cyano-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and boronic acids or esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The cyano and Boc groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Conversion to boronic esters or acids.
Substitution Products: Introduction of various functional groups at the cyano or Boc positions.
Scientific Research Applications
1-Boc-5-cyano-1H-indole-2-boronic acid has numerous applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and microbial infections.
Organic Synthesis: Serves as a building block for complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
1-Boc-5-cyanoindole: Lacks the boronic acid group but shares the cyano and Boc groups.
5-Cyanoindole-2-boronic acid: Lacks the Boc protecting group but contains the cyano and boronic acid groups.
1-Methyl-1H-indole-2-boronic acid: Contains a methyl group instead of the Boc group.
Uniqueness: 1-Boc-5-cyano-1H-indole-2-boronic acid is unique due to the combination of the Boc protecting group, cyano group, and boronic acid group. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
[5-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BN2O4/c1-14(2,3)21-13(18)17-11-5-4-9(8-16)6-10(11)7-12(17)15(19)20/h4-7,19-20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWYBPNMPKTRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401110 | |
Record name | [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-15-9 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-5-cyano-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475102-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-5-cyano-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.